Cas no 1187166-50-2 (2-(4-Cyanobenzoyl)-5-methylpyridine)
2-(4-Cyanobenzoyl)-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Cyanobenzoyl)-5-methylpyridine
- 4-(5-Methylpicolinoyl)benzonitrile
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- Inchi: 1S/C14H10N2O/c1-10-2-7-13(16-9-10)14(17)12-5-3-11(8-15)4-6-12/h2-7,9H,1H3
- InChI Key: MWUKRLBJMMQJHC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CN=1)C1C=CC(C#N)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 322
- Topological Polar Surface Area: 53.8
2-(4-Cyanobenzoyl)-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202864-1g |
2-(4-Cyanobenzoyl)-5-methylpyridine |
1187166-50-2 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202864-2g |
2-(4-Cyanobenzoyl)-5-methylpyridine |
1187166-50-2 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202864-5g |
2-(4-Cyanobenzoyl)-5-methylpyridine |
1187166-50-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781708-1g |
4-(5-Methylpicolinoyl)benzonitrile |
1187166-50-2 | 97% | 1g |
¥13249.00 | 2024-08-09 |
2-(4-Cyanobenzoyl)-5-methylpyridine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(4-Cyanobenzoyl)-5-methylpyridine
Recent Advances in the Study of 2-(4-Cyanobenzoyl)-5-methylpyridine (CAS: 1187166-50-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(4-Cyanobenzoyl)-5-methylpyridine (CAS: 1187166-50-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's distinct chemical structure, featuring a cyanobenzoyl group attached to a methylpyridine moiety, makes it a promising scaffold for further medicinal chemistry optimization.
Recent studies have explored the synthetic pathways for 2-(4-Cyanobenzoyl)-5-methylpyridine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that achieves a 78% yield under mild conditions, significantly improving upon previous synthetic approaches. The method utilizes palladium-catalyzed cross-coupling reactions, which not only enhance efficiency but also reduce the formation of unwanted byproducts. This advancement is particularly relevant for scaling up production for preclinical studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(4-Cyanobenzoyl)-5-methylpyridine exhibits moderate inhibitory effects on several kinase targets implicated in inflammatory diseases. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported an IC50 value of 3.2 μM against JAK3 kinase, suggesting its potential as a starting point for developing new anti-inflammatory agents. Molecular docking simulations have further elucidated the compound's binding mode, revealing key interactions with the kinase's ATP-binding pocket that could be exploited for structure-activity relationship (SAR) studies.
Beyond its kinase inhibitory properties, emerging research has investigated the compound's potential in oncology. A recent preprint (2024) from a collaborative team at Harvard Medical School and MIT demonstrated that derivatives of 2-(4-Cyanobenzoyl)-5-methylpyridine show selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with minimal effects on normal mammary epithelial cells. The proposed mechanism involves interference with mitochondrial function and induction of reactive oxygen species (ROS), though further mechanistic studies are needed to fully validate these findings.
Pharmacokinetic studies of 2-(4-Cyanobenzoyl)-5-methylpyridine have also progressed, with a 2023 ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study published in Xenobiotica indicating favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (78%). However, the compound exhibits relatively low oral bioavailability in rodent models (F = 15%), highlighting a key challenge for future formulation development. Researchers are currently exploring prodrug strategies and nanoparticle delivery systems to address this limitation.
The compound's safety profile has been preliminarily assessed through acute toxicity studies in rodents, which showed no significant adverse effects at doses up to 200 mg/kg. Chronic toxicity studies are currently underway, with results expected in late 2024. These toxicological evaluations are crucial for determining the compound's potential progression to clinical trials.
From a structural perspective, computational chemistry approaches have identified several promising modification sites on the 2-(4-Cyanobenzoyl)-5-methylpyridine scaffold. Quantum mechanical calculations published in the Journal of Chemical Information and Modeling (2024) suggest that substitutions at the 3-position of the pyridine ring could enhance both potency and solubility. Several pharmaceutical companies have reportedly filed patents covering such derivatives, indicating growing commercial interest in this chemical series.
In conclusion, 2-(4-Cyanobenzoyl)-5-methylpyridine (CAS: 1187166-50-2) represents a versatile scaffold with demonstrated activity across multiple therapeutic areas. While challenges remain in optimizing its pharmacokinetic properties, the compound's unique structural features and promising biological activities make it a compelling subject for continued research. Future directions likely include extensive SAR studies, formulation optimization, and investigation of combination therapies. The coming years should yield important insights into this compound's full therapeutic potential.
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